molecular formula C13H13FN4S B279349 6-(2-Fluorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Fluorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B279349
M. Wt: 276.33 g/mol
InChI Key: RPHMIQLHQMAEQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Fluorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a triazole and thiadiazole ring, which are known to possess biological activity.

Mechanism of Action

The exact mechanism of action of 6-(2-Fluorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that it exerts its biological activity by inhibiting certain enzymes or receptors in the body. For example, it has been reported to inhibit acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-Fluorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied in vitro and in vivo. It has been reported to possess cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(2-Fluorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential as a drug candidate for various diseases, its selectivity towards certain enzymes or receptors, and its ability to inhibit the growth of cancer cells. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

For the research on 6-(2-Fluorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action. In addition, further studies are needed to determine its toxicity and potential side effects.

Synthesis Methods

The synthesis of 6-(2-Fluorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. It involves the reaction of 2-fluorobenzoyl chloride with isobutylamine to form the corresponding amide. This amide is then reacted with thiosemicarbazide to give the desired product. The reaction scheme is shown below:

Scientific Research Applications

6-(2-Fluorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields. It has been reported to possess antimicrobial, antitumor, and anti-inflammatory activities. In addition, it has been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C13H13FN4S

Molecular Weight

276.33 g/mol

IUPAC Name

6-(2-fluorophenyl)-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H13FN4S/c1-8(2)7-11-15-16-13-18(11)17-12(19-13)9-5-3-4-6-10(9)14/h3-6,8H,7H2,1-2H3

InChI Key

RPHMIQLHQMAEQF-UHFFFAOYSA-N

SMILES

CC(C)CC1=NN=C2N1N=C(S2)C3=CC=CC=C3F

Canonical SMILES

CC(C)CC1=NN=C2N1N=C(S2)C3=CC=CC=C3F

Origin of Product

United States

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